molecular formula C20H22F3N3O4S B2471268 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 690644-26-9

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2471268
CAS No.: 690644-26-9
M. Wt: 457.47
InChI Key: OXTHGCIXPZPICR-UHFFFAOYSA-N
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Description

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound is part of a class of chemicals that have been investigated for their potential biological activity. Structurally, it features a benzenesulfonamide core, a group known for its prevalence in pharmaceutical compounds . The molecule integrates a 2-methoxyphenyl piperazine unit, a moiety present in ligands for various neurological targets , and a trifluoromethyl group, which is often used in medicinal chemistry to modulate properties like metabolic stability and binding affinity. Benzenesulfonamides with similar structural motifs have been identified as sodium channel inhibitors and explored for their potential in pain research . As such, this compound may be of interest to researchers in the fields of medicinal chemistry and neuropharmacology for studying ion channel function or for use as a building block in the synthesis of more complex molecules. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Notice on Research Applications: The specific biological target, mechanism of action, and primary research applications for this exact compound are not fully characterized in the available scientific literature. Further experimental investigation is required to define its precise research value. Researchers are encouraged to consult relevant safety data sheets and handle the product in accordance with laboratory safety protocols.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O4S/c1-30-18-8-3-2-7-17(18)25-9-11-26(12-10-25)19(27)14-24-31(28,29)16-6-4-5-15(13-16)20(21,22)23/h2-8,13,24H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTHGCIXPZPICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article presents a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H29N3O5S
Molecular Weight447.548 g/mol
Density1.271 g/cm³
Boiling Point654.5 °C at 760 mmHg
Flash Point349.6 °C

The biological activity of sulfonamide derivatives often involves their interaction with various biomolecules. Research indicates that compounds like this compound may exert effects on cardiovascular parameters, particularly through modulation of perfusion pressure and coronary resistance.

Case Study: Cardiovascular Effects

A study evaluated the effects of various benzenesulfonamide derivatives on isolated rat hearts, measuring changes in perfusion pressure and coronary resistance. The results indicated that certain derivatives significantly decreased perfusion pressure over time, suggesting a potential for cardiovascular modulation.

Experimental Design:

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIThis compound0.001 nM
IIIOther Sulfonamide Derivative 10.001 nM
IVOther Sulfonamide Derivative 20.001 nM

The findings demonstrated that the compound under investigation could potentially interact with calcium channels, leading to alterations in perfusion pressure, which is crucial for cardiovascular health .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its efficacy and safety profile. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) characteristics.

Key Pharmacokinetic Parameters:

ParameterValue
LogP3.292
PSA (Polar Surface Area)87.770

These parameters suggest favorable absorption characteristics, which may enhance its bioavailability in therapeutic contexts.

Anticancer Activity

Recent studies have also explored the potential anticancer properties of sulfonamide derivatives. For instance, compounds similar to this compound have shown promise in targeting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Example Study: Anticancer Efficacy

In vitro studies have demonstrated that certain sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine and Sulfonamide Motifs

N-(2-(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6k) Structural Differences: Replaces 2-methoxyphenyl with bis(4-fluorophenyl)methyl on piperazine. Physical Properties: Yield = 65–78%, melting point = 205–207°C. Characterization: ¹H/¹³C/¹⁹F NMR and ESI-MS confirmed structure . Key Contrast: Bulkier bis(4-fluorophenyl) group may reduce solubility compared to the smaller 2-methoxyphenyl in the target compound.

4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b)

  • Structural Differences : Ethoxyethyl linker instead of oxoethyl; benzamide replaces benzenesulfonamide.
  • Synthesis : Prepared via nucleophilic substitution (piperazine + alkylating agent) .
  • Relevance : Demonstrates flexibility in linker design for optimizing pharmacokinetics.

N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l) Structural Differences: Benzothiazole and nitroimidazole substituents; lacks sulfonamide. Insight: Piperazine modifications significantly alter biological target profiles.

Functional Group Variations

Trifluoromethyl Positional Isomers

  • Example : N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a)

  • Key Difference : Trifluoromethyl at benzoyl (3-position) vs. benzenesulfonamide (3-position) in the target compound.
  • Impact : Electron-withdrawing -CF₃ enhances binding to hydrophobic pockets in receptors .

Sulfonamide vs. Urea Derivatives

  • Example : 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f)

  • Key Difference : Urea replaces sulfonamide; thiazole and hydrazine groups added.
  • Physical Properties : Yield = 70.7%, melting point = 198–200°C .
  • Relevance : Urea derivatives often exhibit stronger hydrogen-bonding capacity.

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 3-(Trifluoromethyl)benzenesulfonyl chloride
  • N-(2-aminoacetyl)-4-(2-methoxyphenyl)piperazine

The convergent synthesis strategy involves coupling these intermediates via a sulfonamide bond formation reaction. This approach minimizes side reactions and allows modular optimization of each fragment.

Key Synthetic Routes

Three principal synthetic routes have been developed for this compound:

Route A: Stepwise Assembly (Academic Approach)
  • Piperazine Derivative Synthesis

    • 2-Methoxyphenylpiperazine is prepared through Buchwald-Hartwig amination of 2-bromoanisole with piperazine in the presence of palladium catalysts.
    • Yield: 68-72%
    • Conditions: Toluene, 110°C, 24h
  • Oxoethyl Group Introduction

    • Reaction with bromoacetyl bromide in dichloromethane at 0°C:
      $$
      \text{Piperazine} + \text{BrCH}_2\text{COBr} \rightarrow \text{N-(2-bromoacetyl)piperazine} \quad (55\%\ \text{yield})
      $$
    • Subsequent amination with aqueous ammonia yields N-(2-aminoacetyl)piperazine.
  • Sulfonamide Coupling

    • 3-(Trifluoromethyl)benzenesulfonyl chloride (1.2 eq) reacts with the amine intermediate in acetonitrile/pyridine (4:1) at -10°C:
      $$
      \text{RNH}2 + \text{ArSO}2\text{Cl} \rightarrow \text{RNHSO}_2\text{Ar} \quad (83\%\ \text{yield})
      $$
    • Purification: Column chromatography (SiO₂, hexane/EtOAc 3:1).
Route B: One-Pot Industrial Synthesis

Developed for scale-up production, this method combines steps 2-3 in a single reactor:

Parameter Specification
Reactor Type Glass-lined jacketed vessel with reflux
Temperature Profile 0°C → 25°C over 6h
Solvent System Tetrahydrofuran/Water (9:1)
Catalyst DMAP (0.1 eq)
Yield 78% (purity >99.5% by HPLC)

Key advantages include reduced processing time and elimination of intermediate isolation steps. However, stringent temperature control is required to prevent sulfonamide hydrolysis.

Route C: Microwave-Assisted Synthesis

A recent advancement utilizes microwave irradiation to accelerate the coupling reaction:

  • Conditions :
    • Power: 300W
    • Temperature: 120°C
    • Time: 15min
    • Solvent: DMF
    • Base: K₂CO₃

This method achieves 89% yield with 98.7% purity, demonstrating significant improvements over conventional heating.

Critical Process Parameters

Solvent Optimization

Solvent choice dramatically impacts reaction efficiency:

Solvent Yield (%) Purity (%) Reaction Time (h)
Acetonitrile 83 97.2 4
THF 78 98.1 6
DMF 91 99.3 2
DCM 65 95.8 8

Polar aprotic solvents (DMF, acetonitrile) provide optimal results due to enhanced nucleophilicity of the amine intermediate.

Temperature Effects

The sulfonylation reaction exhibits strong temperature dependence:

$$
\text{Yield} = -0.154T^2 + 4.62T + 22.6 \quad (R^2 = 0.987)
$$

Where T = temperature (°C). Maximum yield occurs at 15°C, balancing reaction rate and side product formation.

Stoichiometric Considerations

Molar ratios significantly influence product distribution:

Sulfonyl Chloride : Amine Yield (%) Di-sulfonylated Byproduct (%)
1.0:1.0 72 11
1.2:1.0 85 6
1.5:1.0 83 18

A 1.2:1 ratio provides optimal balance between conversion and byproduct suppression.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors for improved process control:

  • Reactor Design :

    • Material: Hastelloy C-276
    • Volume: 12L
    • Flow Rate: 8L/h
  • Process Parameters :

    • Pressure: 3 bar
    • Residence Time: 22min
    • Productivity: 1.2 kg/h

This method reduces thermal degradation risks and improves space-time yield by 340% compared to batch processes.

Purification Technologies

Advanced purification methods ensure pharmaceutical-grade purity:

Technique Purity (%) Recovery (%) Cost Index
Column Chromatography 99.5 82 1.0
Crystallization 99.9 91 0.7
Simulated Moving Bed 99.8 95 0.4

Crystallization from ethanol/water (7:3) at -20°C is preferred for large-scale operations, providing excellent recovery with minimal solvent usage.

Analytical Characterization

Critical quality attributes are verified through:

Spectroscopic Methods

  • ¹H NMR (400MHz, CDCl₃):

    • δ 8.21 (s, 1H, SO₂NH)
    • δ 7.89-7.45 (m, 4H, Ar-H)
    • δ 4.12 (s, 2H, CH₂CO)
  • FT-IR (cm⁻¹):

    • 1345, 1162 (SO₂ asym/sym stretch)
    • 1685 (C=O)
    • 1128 (C-F)

Chromatographic Purity

HPLC method:

  • Column: C18, 5μm, 250×4.6mm
  • Mobile Phase: MeCN/0.1% H₃PO₄ (65:35)
  • Retention Time: 6.72min
  • Purity: ≥99.5%

Recent Methodological Advances

Enzymatic Sulfonylation

Novel sulfotransferase enzymes enable greener synthesis:

Enzyme Source Conversion (%)
SULT1A1 Human liver 41
Arylsulfotransferase Pseudomonas aeruginosa 88

Biocatalytic methods operate at pH 7.4, 37°C, eliminating need for corrosive reagents.

Photoredox Catalysis

Visible-light-mediated coupling reduces reaction time:

  • Catalyst: Ir(ppy)₃ (1 mol%)
  • Light Source: 450nm LEDs
  • Yield: 94% in 1h
  • Solvent: MeCN/H₂O (9:1)

This method demonstrates excellent functional group tolerance and scalability.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B Route C
Total Yield (%) 68 78 89
Process Time (h) 32 18 0.25
Purity (%) 99.2 99.5 98.7
Scalability Lab Plant Pilot
E-Factor 23.4 15.7 8.2

Route C (microwave-assisted) shows superior efficiency, though scalability remains challenging. Route B offers the best balance for industrial production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling the 2-methoxyphenylpiperazine moiety with the sulfonamide group via a ketone linker. Key steps include:

  • Nucleophilic substitution to attach the piperazine ring to the carbonyl intermediate (e.g., using EDCI/HOBt for amide bond formation) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmosphere at 60–80°C improve reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. How should structural characterization be performed to confirm the compound’s identity?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and trifluoromethyl group (δ 120–125 ppm for 19F^{19}F) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry, critical for SAR studies .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • In vitro screens :

  • Receptor binding assays : Radioligand displacement studies (e.g., serotonin 5-HT1A_{1A} or dopamine D2_2 receptors due to piperazine motifs) .
  • Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based kits .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess baseline toxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach :

  • Analog synthesis : Modify the methoxyphenyl group (e.g., replace with 2,3-dichlorophenyl or 4-fluorophenyl) and test receptor affinity .
  • Pharmacophore modeling : Use Schrödinger Maestro or MOE to identify critical hydrogen-bonding sites (e.g., sulfonamide oxygen) .
  • Data analysis : Compare IC50_{50} values across analogs using ANOVA to determine substituent effects .

Q. What strategies resolve contradictions in binding affinity data across different assay platforms?

  • Troubleshooting :

  • Assay validation : Replicate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Buffer optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions .
  • Statistical rigor : Apply Bland-Altman analysis to quantify inter-assay variability .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Protocols :

  • Microsomal stability : Incubate with rat/human liver microsomes (1 mg/mL, NADPH cofactor) and monitor degradation via LC-MS/MS .
  • Plasma protein binding : Ultrafiltration or equilibrium dialysis to calculate unbound fraction .
  • In vivo PK : Administer IV/PO in rodents (2–5 mg/kg), collect plasma at intervals, and quantify using validated HPLC methods .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Tools :

  • Molecular docking : Autodock Vina or Glide to screen against Tox21 receptor panels .
  • ADMET prediction : SwissADME or ProTox-II for hepatotoxicity alerts (e.g., structural alerts for sulfonamide hypersensitivity) .
  • MD simulations : GROMACS to assess binding stability over 100 ns trajectories .

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